3,3'-Diethylthiadicarbocyanine iodide
Overview
Description
Dithiazanine iodide is a chemical compound belonging to the group of polymethine dyes. It is primarily known for its use as a veterinary anthelmintic for dogs. This compound is highly toxic, with a lethal dose for humans ranging from 4 to 16 mg/kg by oral ingestion .
Mechanism of Action
Target of Action
It is believed that this chemical interferes with cells’ absorption of glucose , which is essential to obtain energy through cell respiration .
Mode of Action
It is believed to interfere with the absorption of glucose in cells , disrupting energy production and leading to cell death .
Biochemical Pathways
It has been shown to suppress mitochondrial function , which could lead to a decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio .
Result of Action
Dithiazanine Iodide has been shown to strongly inhibit the growth of pancreatic ductal adenocarcinoma in-vitro and in-vivo, producing a marked increase in survival . This is believed to be due to its disruption of mitochondrial processes .
Action Environment
The action of Dithiazanine Iodide can be influenced by environmental factors. For example, it decomposes at 478.4 °F (248.0 °C) . Additionally, when heated to decomposition, it emits toxic fumes of iodine, sulfur oxides, and nitrogen oxides .
Biochemical Analysis
Biochemical Properties
Dithiazanine Iodide has been shown to suppress mitochondrial function, which strongly inhibits the growth of pancreatic ductal adenocarcinoma in vitro and in vivo . It preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain .
Cellular Effects
In vitro, Dithiazanine Iodide has been shown to have a profound effect on cellular ATP, with a marked >90% decrease observed . This suggests that Dithiazanine Iodide has a significant impact on cellular metabolism, particularly in energy production.
Molecular Mechanism
The molecular mechanism of Dithiazanine Iodide appears to involve disruption of mitochondrial processes . It reduces the protein expression of electron transport chain complexes I, II, III, and IV . This disruption of the electron transport chain could explain the observed decrease in cellular ATP .
Metabolic Pathways
Dithiazanine Iodide appears to interact with the metabolic pathways associated with the mitochondria, given its inhibitory effect on the electron transport chain
Subcellular Localization
Dithiazanine Iodide has been shown to preferentially localize to the mitochondria . This suggests that it may be directed to this specific organelle, possibly due to specific targeting signals or post-translational modifications.
Preparation Methods
The synthesis of dithiazanine iodide involves the reaction of 3-ethyl-2-benzothiazolinylidene with 1,3-pentadienyl in the presence of iodine. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Dithiazanine iodide undergoes various chemical reactions, including:
Scientific Research Applications
Dithiazanine iodide has several scientific research applications:
Chemistry: It is used as a cyanine dye in various chemical analyses.
Biology: The compound has been studied for its effects on mitochondrial function, particularly in cancer research.
Medicine: Historically, dithiazanine iodide was used to treat strongyloid worms and whipworms.
Industry: It is used in the production of dyes and other chemical products.
Comparison with Similar Compounds
Dithiazanine iodide is unique compared to other polymethine dyes due to its specific anthelmintic properties and its high toxicity. Similar compounds include other polymethine dyes and anthelmintics such as:
Methylene blue: Another polymethine dye with different applications.
Levamisole: An anthelmintic with a different mechanism of action and lower toxicity.
Thiabendazole: Another anthelmintic used for treating similar parasitic infections.
Properties
IUPAC Name |
3-ethyl-2-[5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQDKWZEUULFPX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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